molecular formula C8H7BrFNO2 B1420871 Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate CAS No. 1214362-74-9

Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate

Cat. No. B1420871
M. Wt: 248.05 g/mol
InChI Key: UHKQPXFIJCJKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate is a chemical compound with the CAS Number: 1214362-74-9 . It has a molecular weight of 248.05 and its IUPAC name is ethyl 5-bromo-2-fluoronicotinate . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The Inchi Code for Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate is 1S/C8H7BrFNO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate is a liquid at room temperature .

Scientific Research Applications

Crystal Structure Analysis

  • Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate has been utilized in the synthesis of various substituted pyridinecarboxylates, aiding in the understanding of their crystal structures. These compounds exhibit diverse crystal systems and configurations, contributing to the field of crystallography and materials science (Shalaby et al., 2014).

Potential for Vasodilation Properties

  • This chemical has been involved in the synthesis of new 3-pyridinecarboxylates, which have shown promising vasodilation properties. This indicates its potential application in cardiovascular research and drug development (Girgis et al., 2008).

Role in Insecticide Synthesis

  • It serves as an important intermediate in the synthesis of new insecticides, such as chlorantraniliprole. This highlights its application in agricultural chemistry and pest control (Ji Ya-fei, 2009).

Pharmaceutical Applications

  • Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate is key in the synthesis of compounds with high affinity for metabotropic glutamate subtype-5 receptors (mGluR5s). This is significant for neurological and psychiatric research, particularly in the context of positron emission tomography (PET) imaging (Siméon et al., 2007).

Exploration of Antimycobacterial Agents

  • The compound has been used to create tetrahydropyridines and pyridines with potential as antimycobacterial agents. This suggests its relevance in tackling diseases like tuberculosis (Raju et al., 2010).

Copolymer Synthesis

  • In the field of polymer chemistry, it's been applied in the synthesis of novel copolymers, indicating its utility in material science and engineering (Hussain et al., 2019).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

ethyl 5-bromo-2-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKQPXFIJCJKBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.